molecular formula C11H11N3O2 B13201915 2-(5-Nitroquinolin-8-yl)ethan-1-amine

2-(5-Nitroquinolin-8-yl)ethan-1-amine

Katalognummer: B13201915
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: GPEKQSQUYKGMNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Nitroquinolin-8-yl)ethan-1-amine is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitroquinolin-8-yl)ethan-1-amine typically involves the nitration of 8-aminoquinoline derivatives. One efficient method is the visible-light-photocatalyzed C5 nitration of 8-aminoquinoline amides using copper(II) nitrate trihydrate as the nitro source . This reaction proceeds under mild conditions with the use of an organic photosensitizer and a household light bulb, making it a green and easy-to-operate process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The robustness of the photocatalytic nitration method has been demonstrated with easy scaling up to the gram scale .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Nitroquinolin-8-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(5-aminoquinolin-8-yl)ethan-1-amine.

Wissenschaftliche Forschungsanwendungen

2-(5-Nitroquinolin-8-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(5-Nitroquinolin-8-yl)ethan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Aminoquinoline: A precursor in the synthesis of 2-(5-Nitroquinolin-8-yl)ethan-1-amine.

    5-Nitroquinoline: A related compound with similar chemical properties.

    2-(5-Aminoquinolin-8-yl)ethan-1-amine: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific nitroquinoline structure, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Eigenschaften

Molekularformel

C11H11N3O2

Molekulargewicht

217.22 g/mol

IUPAC-Name

2-(5-nitroquinolin-8-yl)ethanamine

InChI

InChI=1S/C11H11N3O2/c12-6-5-8-3-4-10(14(15)16)9-2-1-7-13-11(8)9/h1-4,7H,5-6,12H2

InChI-Schlüssel

GPEKQSQUYKGMNK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2N=C1)CCN)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.